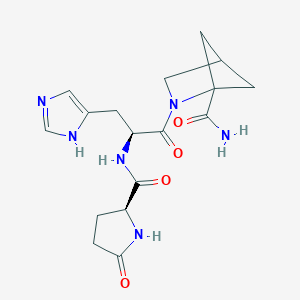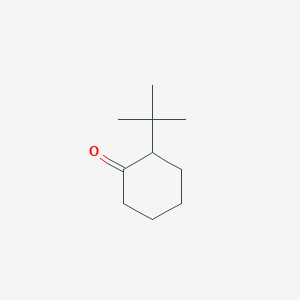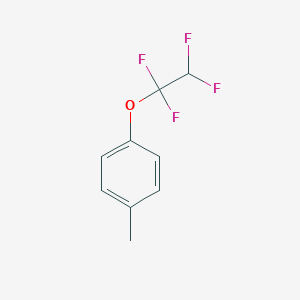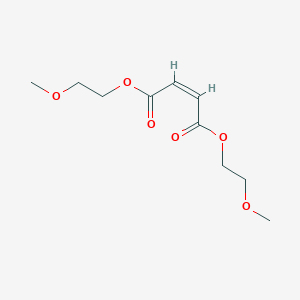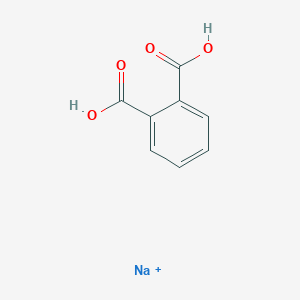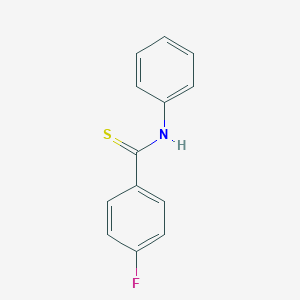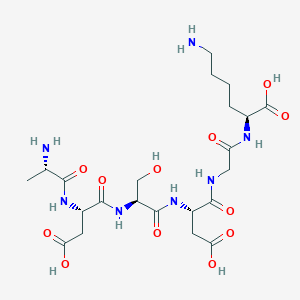
H-Ala-asp-ser-asp-gly-lys-OH
描述
The compound “H-Ala-asp-ser-asp-gly-lys-OH” is a peptide composed of six amino acids: alanine, aspartic acid, serine, aspartic acid, glycine, and lysine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “H-Ala-asp-ser-asp-gly-lys-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid, alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (serine, aspartic acid, glycine, and lysine).
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of peptides like “this compound” can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput synthesis of peptides. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
Peptides like “H-Ala-asp-ser-asp-gly-lys-OH” can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a hydroxyl group.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide (DIC).
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of serine can yield a peptide with a hydroxyl group, while substitution can result in a peptide with altered amino acid sequences.
科学研究应用
Chemistry
In chemistry, peptides like “H-Ala-asp-ser-asp-gly-lys-OH” are used as model compounds to study peptide synthesis, structure, and reactivity. They serve as building blocks for more complex molecules and are used in the development of new synthetic methodologies.
Biology
In biology, this peptide can be used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways. It can also serve as a substrate for various enzymes, providing insights into enzyme specificity and activity.
Medicine
In medicine, peptides are explored for their therapeutic potential. “this compound” could be investigated for its potential to modulate biological processes, such as immune responses or cell signaling, making it a candidate for drug development.
Industry
In the industrial sector, peptides are used in the development of new materials, such as hydrogels and nanomaterials. They are also employed in the production of bioactive compounds and as additives in various products.
作用机制
The mechanism of action of “H-Ala-asp-ser-asp-gly-lys-OH” depends on its specific interactions with molecular targets. Peptides can bind to receptors, enzymes, or other proteins, modulating their activity. For example, this peptide could interact with cell surface receptors, triggering intracellular signaling pathways that lead to specific cellular responses.
相似化合物的比较
Similar Compounds
H-Gly-asp-ser-asp-gly-lys-OH: A similar peptide with glycine instead of alanine.
H-Ala-asp-ser-asp-gly-arg-OH: A similar peptide with arginine instead of lysine.
Uniqueness
The uniqueness of “H-Ala-asp-ser-asp-gly-lys-OH” lies in its specific amino acid sequence, which determines its structure and biological activity. The presence of alanine, aspartic acid, serine, glycine, and lysine in this particular order imparts unique properties that distinguish it from other peptides.
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37N7O12/c1-10(24)18(36)27-13(7-17(34)35)20(38)29-14(9-30)21(39)28-12(6-16(32)33)19(37)25-8-15(31)26-11(22(40)41)4-2-3-5-23/h10-14,30H,2-9,23-24H2,1H3,(H,25,37)(H,26,31)(H,27,36)(H,28,39)(H,29,38)(H,32,33)(H,34,35)(H,40,41)/t10-,11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBUSNQERVCXBG-PEDHHIEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37N7O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


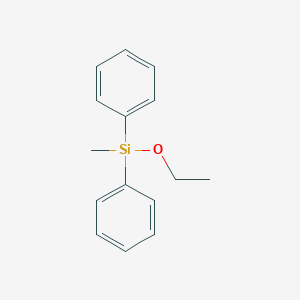
![4-[3-(tert-butylamino)-2-hydroxypropoxy]-5-fluorobenzene-1,2-diol](/img/structure/B158616.png)
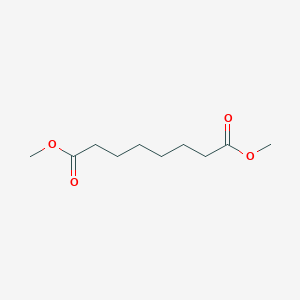
![1,2-dimethoxyethane;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum(2+);trifluoromethanesulfonate](/img/structure/B158623.png)
![3,5-Dimethylbenzo[b]thiophene](/img/structure/B158624.png)
